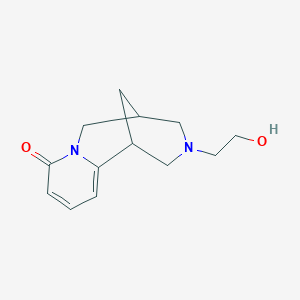
12-(3-Hydroxyethyl)-cytisine
描述
12-(3-Hydroxyethyl)-cytisine is a derivative of cytisine, an alkaloid found in several plant species, particularly in the Fabaceae family Cytisine has been historically used for its pharmacological properties, especially in smoking cessation therapies
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Hydroxyethyl)-cytisine typically involves the modification of cytisine through a series of chemical reactions. One common method includes the alkylation of cytisine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrogen-containing ring, potentially converting it into different amine derivatives.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cytisine derivatives.
科学研究应用
12-(3-Hydroxyethyl)-cytisine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, which are crucial in neurotransmission.
Medicine: Investigated for its potential in treating neurological disorders and as a smoking cessation aid.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 12-(3-Hydroxyethyl)-cytisine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can mimic the action of acetylcholine, leading to the activation or inhibition of neurotransmission pathways. This interaction is crucial in its application as a smoking cessation aid, where it helps reduce nicotine cravings by partially activating the same receptors that nicotine targets.
相似化合物的比较
Cytisine: The parent compound, widely used in smoking cessation.
Varenicline: A synthetic derivative of cytisine, also used for smoking cessation.
Nicotine: The primary addictive component in tobacco, which also targets nicotinic acetylcholine receptors.
Uniqueness: 12-(3-Hydroxyethyl)-cytisine is unique due to the presence of the hydroxyethyl group, which enhances its solubility and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound, cytisine, and other derivatives like varenicline.
属性
IUPAC Name |
11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-5-4-14-7-10-6-11(9-14)12-2-1-3-13(17)15(12)8-10/h1-3,10-11,16H,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACCDFQYQYSQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396220 | |
| Record name | 12-(3-Hydroxyethyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329221-11-6 | |
| Record name | 12-(3-Hydroxyethyl)-cytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


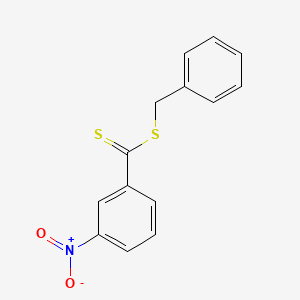

![2,2,2-Trifluoro-N-[2-(4-iodophenyl)ethyl]acetamide](/img/structure/B3065153.png)
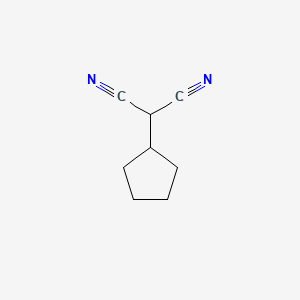
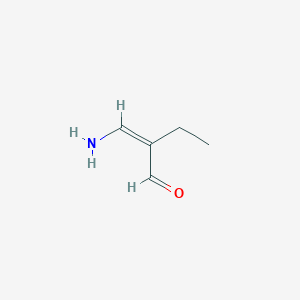
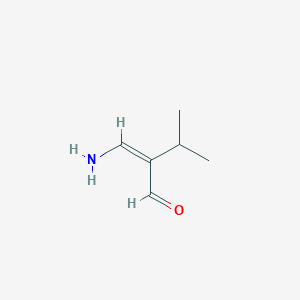
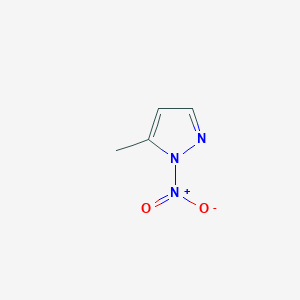

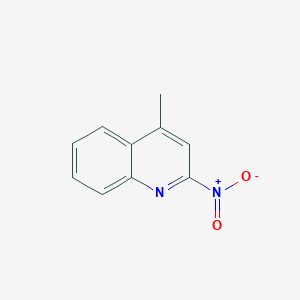
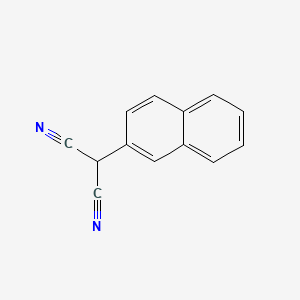

![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)
![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)

